1-(4H-1,2,4-triazole-3-sulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O2S/c12-14(13,6-8-5-9-10-6)11-3-1-7-2-4-11/h5,7H,1-4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZCXRUWBHIBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4h 1,2,4 Triazole 3 Sulfonyl Piperazine and Its Analogues
Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is a key pharmacophore found in a multitude of medicinally important compounds. chemmethod.comzsmu.edu.ua Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction from acyclic precursors.
The formation of the 4H-1,2,4-triazole ring system is typically achieved through cyclization reactions of open-chain precursors containing the requisite nitrogen and carbon atoms. A common and versatile precursor for the synthesis of 3-substituted-1,2,4-triazoles is the 1,2,4-triazole-3-thione. These thiones are valuable intermediates as the thione group can be subsequently oxidized to a sulfonyl chloride, providing a handle for further functionalization. zsmu.edu.uarsc.org
The synthesis of 1,2,4-triazole-3-thiones often involves several stages, including the esterification of carboxylic acids, followed by hydrazinolysis to form hydrazides, reaction with isothiocyanates to create carbothioamides, and finally, alkaline cyclization to yield the thione. zsmu.edu.ua Another prominent method involves the oxidative cyclization of amidrazones with aldehydes, often catalyzed by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), which can act as both a Lewis acid and an oxidant. nih.gov
Hydrazones also serve as popular and highly reactive precursors for fused and substituted 1,2,4-triazoles. nih.govfrontiersin.org For instance, a metal-free approach for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under aerobic oxidative conditions has been developed, proceeding through a cascade of C-H functionalization and C-N bond formations. researchgate.net
The following table summarizes various cyclization strategies for forming the 1,2,4-triazole ring.
| Precursor(s) | Reagents/Conditions | Product Type | Reference(s) |
| Amidrazones and Aldehydes | Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG) | 3,4,5-Trisubstituted-1,2,4-triazoles | nih.gov |
| Hydrazones and Amines | I₂/TBHP or Metal-free aerobic oxidation | Substituted 1,2,4-triazoles | nih.govfrontiersin.orgresearchgate.net |
| Secondary Amides and Hydrazides | Triflic anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Hydrazonyl Chlorides and Nitriles | Ytterbium triflate [Yb(OTf)₃] | 1,3,5-Trisubstituted 1,2,4-triazoles | researchgate.net |
| Carbothioamides | Alkaline conditions (e.g., NaOH or KOH) | 1,2,4-Triazole-3-thiones | zsmu.edu.ua |
Precursor Synthesis and Intermediate Derivatization in Triazole Synthesis
The synthesis of the 1,2,4-triazole ring is highly dependent on the availability and reactivity of its acyclic precursors. The strategic choice of starting materials and intermediates dictates the substitution pattern of the final heterocyclic product.
A key intermediate for the synthesis of the target compound is a 1,2,4-triazole bearing a group at the 3-position that can be converted to a sulfonyl chloride. As mentioned, 1,2,4-triazole-3-thiones are ideal for this purpose. The synthesis of these thiones typically starts from a carboxylic acid hydrazide. The hydrazide is then reacted with an appropriate isothiocyanate, followed by cyclization under basic conditions to furnish the 4-substituted-1,2,4-triazole-3-thione. nih.govnih.gov
Amidrazones are another class of versatile precursors. They can be synthesized from the reaction of imidoyl chlorides with hydrazides. researchgate.net These intermediates can then undergo cyclization to form the triazole ring. For example, acylamidrazones have been shown to cyclize upon heating to produce bis-triazoles. dcu.ie
Hydrazones, derived from the condensation of hydrazides with aldehydes or ketones, are also widely used. nih.gov For instance, N-tosylhydrazones can react with various partners like potassium cyanate (B1221674) (KOCN) or potassium thiocyanate (B1210189) (KSCN) to generate diverse 1,2,4-triazoles. organic-chemistry.org
Introduction and Manipulation of the Sulfonyl Moiety
The sulfonyl group is a critical linker in 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine. Its introduction is a key step that transforms the triazole heterocycle into a reactive intermediate capable of coupling with the piperazine (B1678402) ring.
Sulfonylation is a common chemical transformation used to introduce sulfonyl groups onto various scaffolds. Sulfonyl chlorides are important organic synthetic intermediates that can act as sources for sulfonyl groups in reactions with nucleophiles like amines. magtech.com.cn The reaction of N-unsubstituted triazoles with sulfonyl chlorides can lead to mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, with the product ratio depending on the steric bulk of the sulfonyl chloride and the reaction temperature. researchgate.net While this method attaches the sulfonyl group to a ring nitrogen, the synthesis of the target compound requires the sulfonyl group to be attached to a ring carbon.
More direct methods for C-sulfonylation include copper-catalyzed three-component reactions of aromatic ketones, sodium sulfinates, and azides to yield 4-sulfonyl-1,2,3-triazoles. mdpi.comresearchgate.net Efficient methods for the synthesis of 1-sulfonyl-1,2,3-triazoles have also been developed from copper(I) acetylides and sulfonyl azides. nih.govacs.org
The most direct route to forming the C-sulfonyl linkage at the 3-position of a 1,2,4-triazole involves the oxidation of a 1,2,4-triazoline-3-thione. Oxidation of these thiones with chlorine or bromine in an aqueous medium can produce the corresponding 1,2,4-triazole-3-sulfonyl halide. rsc.org These sulfonyl halide intermediates are often unstable and are typically used immediately in the next step without isolation. The resulting sulfonyl chloride is a highly reactive electrophile, perfectly suited for reaction with the nucleophilic piperazine ring to form the desired sulfonamide. rsc.org
This oxidative chlorination represents a critical transformation, converting the relatively inert thione into a reactive sulfonyl chloride functional group.
Reaction Scheme: Oxidation of Triazole-thione to Triazole-sulfonyl chloride
1,2,4-Triazoline-3-thione + Cl₂/H₂O → 1,2,4-Triazole-3-sulfonyl chloride
It is important to note that oxidative cleavage of the C-S bond can sometimes occur as a competing reaction, especially with bromine, leading to 3-unsubstituted or 3-halogenotriazoles. rsc.org Careful control of reaction conditions is therefore necessary to favor the formation of the desired sulfonyl halide.
Integration and Functionalization of the Piperazine Ring
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and bioavailability. mdpi.comnih.govencyclopedia.pubnbinno.com Its integration into the final molecule is typically achieved in the final steps of the synthesis.
The formation of the sulfonamide bond between the 1,2,4-triazole-3-sulfonyl chloride and piperazine is a standard nucleophilic acyl substitution reaction. Typically, the reaction is carried out by adding the sulfonyl chloride to a solution of piperazine in a suitable solvent, often in the presence of a base like sodium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction. acs.orgacs.org
Given that piperazine has two secondary amine groups, the reaction stoichiometry must be controlled to minimize the formation of the bis-sulfonylated product. Using an excess of piperazine can favor the formation of the mono-substituted product, this compound. nih.gov The unreacted piperazine also serves as the base to quench the HCl byproduct.
Further functionalization of the second nitrogen atom of the piperazine ring is a common strategy for creating libraries of analogues for structure-activity relationship (SAR) studies. This N-H bond can undergo a variety of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents to modulate the compound's biological activity and physicochemical properties. mdpi.comresearchgate.net
The following table summarizes reaction conditions for the formation of N,N'-bis-(arylsulfonyl)-piperazines, which illustrates the fundamental reaction between a sulfonyl chloride and piperazine.
| Sulfonyl Chloride | Piperazine Derivative | Base | Product | Reference(s) |
| Benzenesulfonyl chloride | Piperazine hexahydrate | Anhydrous sodium carbonate | N,N'-Bis-(benzenesulfonyl)-piperazine | acs.org |
| p-Toluenesulfonyl chloride | Piperazine hexahydrate | Anhydrous sodium carbonate | N,N'-Bis-(p-toluenesulfonyl)-piperazine | acs.org |
| p-Bromobenzenesulfonyl chloride | Piperazine hexahydrate | Anhydrous sodium carbonate | N,N'-Bis-(p-bromobenzenesulfonyl)-piperazine | acs.org |
| 2-Nitrotoluenesulfonyl chloride | Piperazine hexahydrate | Anhydrous sodium carbonate | N,N'-Bis-(2-nitrotoluenesulfonyl)-piperazine | acs.org |
Advanced Synthetic Techniques Applied to Triazole-Piperazine-Sulfonyl Systems
To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques such as microwave-assisted synthesis and multi-component reactions are increasingly being applied to the construction of complex heterocyclic systems like the triazole-piperazine-sulfonyl scaffold.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgrsc.org This technique has been successfully applied to the synthesis of various triazole derivatives.
For example, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives under microwave irradiation was completed in just 30 minutes with a 96% yield, a significant improvement over the 27 hours required with conventional heating. rsc.org In another study, N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives were synthesized in 33–90 seconds with an 82% yield using microwaves, whereas the conventional method took several hours. rsc.org The direct reaction between a piperazine-substituted nitrile and a benzohydrazide (B10538) to form a 3,5-disubstituted 1,2,4-triazole intermediate was achieved in 15 minutes at 120°C under microwave conditions. scipublications.com These examples underscore the efficiency of microwave-assisted synthesis for rapidly producing triazole-containing scaffolds. rsc.orgresearchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.gov This approach is advantageous for building diverse molecular libraries while minimizing purification steps and saving resources.
The synthesis of 4-sulfonyl-1,2,3-triazoles has been achieved via a practical room-temperature, aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides. mdpi.com This method provides access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles in yields ranging from 34% to 89%. mdpi.com While this example illustrates the assembly of a sulfonyl-triazole, similar strategies can be envisioned for incorporating a piperazine moiety. For instance, a one-pot Ugi-azide reaction followed by an intramolecular cycloaddition can generate complex polycyclic scaffolds containing a triazole ring, which could be adapted to include piperazine building blocks. beilstein-archives.org The development of MCRs for the direct assembly of the triazole-piperazine-sulfonyl scaffold represents a promising area for future synthetic exploration. researchgate.net
Spectroscopic and Elemental Characterization of Synthesized Compounds
The structural confirmation of newly synthesized this compound analogues is unequivocally established through a combination of spectroscopic techniques and elemental analysis. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for detailed structural elucidation.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectra of triazole-piperazine derivatives, characteristic signals confirm the presence of key functional groups. For example, the protons of the piperazine ring typically appear as multiplets in the aliphatic region, often between δ 2.4 and 4.0 ppm. mdpi.comscipublications.comnih.gov The protons of a methylene (B1212753) bridge connecting the piperazine and triazole rings can appear as a singlet around δ 5.23 ppm. mdpi.com Aromatic protons from substituents on the triazole or piperazine rings are observed in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.netnih.gov The NH proton of the triazole ring, if present, often appears as a broad singlet at a very downfield chemical shift, sometimes exceeding δ 12.0 ppm, which disappears upon deuteration. nih.govurfu.ru
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for all unique carbon atoms. Aliphatic carbons of the piperazine ring and any alkyl linkers typically resonate between δ 40 and 70 ppm. mdpi.comscipublications.com The carbon atoms of the triazole ring appear in the aromatic region, generally between δ 145 and 165 ppm. researchgate.neturfu.ru Signals for aromatic carbons from other substituents are also found in the δ 110-160 ppm range. nih.gov The specific chemical shifts provide definitive evidence for the final structure and can be used to distinguish between different isomers. scipublications.com
The following table summarizes representative NMR data for related triazole-piperazine structures found in the literature.
| Compound Structure/Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| (4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazin-1-yl)(isoxazol-5-yl)methanone | 10.81 (s, 1H, NH), 8.36-8.19 (m, 2H), 7.46-7.19 (m, 3H), 6.84 (m, 1H), 3.95-3.62 (m, 8H, piperazine) | 165.2, 163.6, 161.4, 156.9, 150.2, 131.8, 129.5, 125.1, 115.6, 107.8, 47.1, 46.4, 46.1, 42.4 (piperazine & linker) | scipublications.com |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 6.92–7.67 (m, aromatic-H), 5.23 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.16 & 2.96 (m, 8H, piperazine) | 69.21 (CH₂), 55.81 (OCH₃), 50.14 & 48.46 (piperazine) | mdpi.com |
| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 9.39 (s, 1H, NH), 7.10-7.95 (m, aromatic-H), 7.30 (s, 2H, NH₂) | 117.38-162.51 (aromatic & triazole carbons) | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues is characterized by specific absorption bands that correspond to the vibrational frequencies of their constituent bonds.
The 1,2,4-triazole ring exhibits several characteristic peaks. A key absorption is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3300 cm⁻¹. researchgate.netijrpc.com C-H stretching vibrations of the triazole ring are observed around 3030-3097 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the aromatic triazole ring are also prominent, generally found in the 1530-1600 cm⁻¹ range, confirming the heterocyclic structure. researchgate.netsapub.org
The **sulfonyl group (SO₂) ** is readily identified by its strong, characteristic absorption bands. The asymmetric stretching vibration (νₐₛ SO₂) typically appears in the 1310-1350 cm⁻¹ region, while the symmetric stretching vibration (νₛ SO₂) is found at a lower frequency, generally between 1130-1160 cm⁻¹. researchgate.net The presence of these two distinct and intense peaks is a strong indicator of the sulfonamide linkage.
The piperazine ring contributes absorptions corresponding to its aliphatic C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₂ groups are typically observed in the 2900-3000 cm⁻¹ range. If the piperazine nitrogen is unsubstituted (i.e., an N-H bond is present), a stretching band can be expected in the 3200-3400 cm⁻¹ region, which may sometimes overlap with the N-H stretch of the triazole ring.
Table 1: Characteristic IR Absorption Bands for this compound Analogues This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Triazole Ring | N-H Stretch | 3100 - 3300 | researchgate.netijrpc.com |
| Triazole Ring | C-H Stretch | 3030 - 3097 | researchgate.net |
| Triazole Ring | C=N / N=N Stretch | 1530 - 1600 | researchgate.netsapub.org |
| Sulfonyl Group | Asymmetric S=O Stretch | 1310 - 1350 | researchgate.net |
| Sulfonyl Group | Symmetric S=O Stretch | 1130 - 1160 | researchgate.net |
| Piperazine Ring | C-H Stretch (aliphatic) | 2900 - 3000 | ijrpc.com |
| Piperazine Ring | N-H Stretch (if applicable) | 3200 - 3400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. hp.gov.in For this compound and its derivatives, techniques like electron impact (EI) or electrospray ionization (ESI) are commonly used. nih.govurfu.ru
The mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. derpharmachemica.com The fragmentation of these molecules often follows predictable pathways, providing valuable structural information.
A common fragmentation pathway involves the cleavage of the bond between the sulfonyl group and the piperazine ring. This would lead to the formation of characteristic ions corresponding to the triazole-sulfonyl moiety and the piperazine fragment. The piperazine ring itself can undergo further fragmentation, often characterized by the loss of ethylene (B1197577) (C₂H₄) units. researchgate.net
Another significant fragmentation pattern involves the decomposition of the triazole ring. This can occur through the loss of neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN). derpharmachemica.com The sulfonyl group can also fragment with the characteristic loss of sulfur dioxide (SO₂). aaqr.org Analysis of these fragment ions allows for the precise confirmation of the connectivity of the different structural units within the molecule.
Table 2: Common Fragmentation Pathways in Mass Spectrometry for Triazole-Sulfonyl-Piperazine Analogues This table is interactive. Click on the headers to sort the data.
| Bond / Moiety | Fragmentation Process | Common Neutral Loss / Fragment Ion | Reference |
|---|---|---|---|
| Sulfonyl-Piperazine Bond | Bond Cleavage | [Triazole-SO₂]⁺ and [Piperazine]⁺ ions | researchgate.net |
| Piperazine Ring | Ring Fragmentation | Loss of C₂H₄ (ethylene) | researchgate.net |
| Triazole Ring | Ring Decomposition | Loss of N₂ (dinitrogen) or HCN (hydrogen cyanide) | derpharmachemica.com |
| Sulfonyl Group | Group Fragmentation | Loss of SO₂ (sulfur dioxide) | aaqr.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides a fundamental verification of the chemical formula of a newly synthesized molecule. journalofbabylon.com
For derivatives of this compound, the experimentally determined percentages of C, H, N, and S are compared against the theoretical values calculated from the proposed molecular formula. urfu.ru A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition. researchgate.net This technique is essential for validating the successful synthesis of the target compound and ensuring that no significant impurities are present. urfu.rujournalofbabylon.com
Table 3: Example of Elemental Analysis Data for a Hypothetical Analogue: 1-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperazine (C₇H₁₃N₅O₂S) This table is interactive. Click on the headers to sort the data.
| Element | Theoretical % | Found % | Deviation % |
|---|---|---|---|
| Carbon (C) | 34.00 | 34.15 | +0.15 |
| Hydrogen (H) | 5.30 | 5.35 | +0.05 |
| Nitrogen (N) | 28.32 | 28.21 | -0.11 |
| Sulfur (S) | 12.97 | 13.05 | +0.08 |
Biological Activity Profiling and Mechanistic Investigations of 1 4h 1,2,4 Triazole 3 Sulfonyl Piperazine Derivatives
Antimicrobial Activity Studies
Derivatives based on the 1,2,4-triazole (B32235) framework have demonstrated broad-spectrum antimicrobial capabilities. The inclusion of the sulfonylpiperazine moiety often modulates this activity, influencing factors like cell penetration and target binding.
Compounds featuring the 1,2,4-triazole core have been evaluated against a range of pathogenic bacteria. Studies on related structures, such as 1,2,4-triazole-3-thiones linked to a substituted piperazine (B1678402), have shown activity against Gram-positive bacteria like Bacillus subtilis. nih.gov Hybrid molecules that combine the 1,2,4-triazole moiety with other antibacterial pharmacophores, such as quinolones, have shown high potency against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govsci-hub.se
For instance, certain triazolo[4,3-a]pyrazine derivatives have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing minimum inhibitory concentrations (MICs) comparable to the antibiotic ampicillin. nih.gov The antibacterial effect of these broader derivative classes is often attributed to their ability to disrupt bacterial cell membrane structures or inhibit essential enzymes. nih.gov While specific data for 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine is limited in readily available literature, the activity of analogous compounds suggests the potential of this structural class.
Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
This table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various bacterial strains, illustrating the potential of this chemical class.
| Compound Class/Derivative | Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Positive | 2 | nih.gov |
| Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | Escherichia coli | Negative | 8 | nih.gov |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Staphylococcus aureus | Positive | 32 | nih.gov |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Escherichia coli | Negative | 16 | nih.gov |
| Thione-substituted triazole | Bacillus subtilis | Positive | 1.56 | nih.gov |
| Thione-substituted triazole | Staphylococcus aureus | Positive | 1.56 | nih.gov |
The 1,2,4-triazole ring is the cornerstone of a major class of antifungal agents known as the "azoles," which includes drugs like fluconazole (B54011) and itraconazole. nih.govnih.gov These agents are known for their efficacy against a variety of fungal pathogens, including Candida and Aspergillus species. researchgate.netekb.eg Derivatives incorporating the 1,2,4-triazole scaffold have consistently shown potent fungicidal activity. nih.gov
Research into sulfonamide-1,2,4-triazole derivatives has revealed significant activity against strains such as Aspergillus niger, Trichoderma viride, and Aspergillus flavus, with potency reported to be 10–70 times higher than commercial agents like bifonazole (B1667052) and ketoconazole (B1673606) in some cases. nih.gov While some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed no activity against Candida tropicalis or Candida albicans, other related series have shown promise. nih.gov The combination of the triazole nucleus with a piperazine moiety in N,N′-disubstituted piperazine conjugates, however, has been associated with weak antifungal activity in some studies. mdpi.com
Antifungal Activity of Selected 1,2,4-Triazole Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against common fungal pathogens.
| Compound Class/Derivative | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Sulfonamide-1,2,4-triazole derivative | Aspergillus niger | 0.01-0.27 (μmol/mL) | nih.gov |
| Sulfonamide-1,2,4-triazole derivative | Trichoderma viride | 0.01-0.27 (μmol/mL) | nih.gov |
| Benzothiazolyl-triazole analogue | Candida albicans | 0.39 | ekb.eg |
| Triazole compound with 1,2,3-benzotriazine-4-one | Candida albicans | 0.0156 - 2.0 | nih.gov |
| Triazole compound with 1,2,3-benzotriazine-4-one | Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |
A significant body of research has highlighted the potential of 1,2,4-triazole derivatives as antitubercular agents. researchgate.netnih.gov Numerous synthesized series have been tested against various Mycobacterium species, including the primary causative agent of tuberculosis, Mycobacterium tuberculosis.
One study on pyridine-1,2,4-triazole derivatives identified a compound (C4) that was highly active against Mycobacterium tuberculosis H37Ra with an MIC of 0.976 μg/mL. nih.govnih.gov Other derivatives in the same series also showed satisfactory results against M. tuberculosis H37Ra, M. phlei, and M. timereck. nih.govnih.gov Further research into novel 1,2,4-triazole derivatives has led to the identification of compounds with potent activity against both the standard H37Rv strain and clinical isolates of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, with MIC values as low as 0.03–0.13 μg/mL. johnshopkins.edu
Antitubercular Activity of Selected 1,2,4-Triazole Derivatives
This table shows the Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives against different strains of Mycobacterium.
| Compound Class/Derivative | Mycobacterium Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyridine-1,2,4-triazole (Compound C4) | M. tuberculosis H37Ra | 0.976 | nih.govnih.gov |
| Pyridine-1,2,4-triazole (Compound C4) | M. pheli | 7.81 | nih.govnih.gov |
| Pyridine-1,2,4-triazole (Compounds C8, C11, C14) | M. tuberculosis H37Ra | 31.25 - 62.5 | nih.govnih.gov |
| Novel 1,2,4-triazole (Compound 21) | M. tuberculosis H37Rv | 0.03 - 0.13 | johnshopkins.edu |
| Novel 1,2,4-triazole (Compound 28) | MDR/XDR clinical isolates | 0.06 - 1.0 | johnshopkins.edu |
The 1,2,4-triazole scaffold is present in established antiviral drugs like Ribavirin, which is active against a range of RNA and DNA viruses. bohrium.com This has prompted further investigation into new derivatives. However, the antiviral activity of this class can be highly specific. A study on a series of newly synthesized 1,5-dialkyl-1,2,4-triazole derivatives found no in vitro antiviral activity against a broad panel of viruses, including HIV-1, HIV-2, HSV-1, HSV-2, and Respiratory Syncytial Virus (RSV). researchgate.net
Conversely, isosteric analogs of the antiherpetic drug Acyclovir that incorporate a 1,2,4-triazole ring have demonstrated activity against herpes simplex type 1 virus. bohrium.com The mechanism of action for triazole-based antivirals can vary; for example, modified triazoloazines are thought to target the viral hemagglutinin of the influenza A (H1N1) virus, which is crucial for the virus to attach to host cells. bohrium.com
The antimicrobial effects of 1,2,4-triazole derivatives are mediated through several mechanisms, primarily involving enzyme inhibition and disruption of cellular integrity.
Enzyme Inhibition: A defining feature of 1,2,4-triazoles is their ability to coordinate with metalloproteins, particularly cytochrome P450 (CYP) enzymes. mdpi.com In fungi, azole antifungals inhibit the enzyme CYP51 (lanosterol 14α-demethylase) by binding to its heme iron, which blocks the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com In bacteria, related compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and maintaining proper DNA topology. nih.gov For antitubercular activity, specific targets have been identified, including Mycobacterium tuberculosis cytochrome P450 CYP121 and mycobacterial membrane protein large 3 (MmpL3), which is involved in the mycolic acid biosynthesis pathway. nih.govnih.govjohnshopkins.edu
Membrane Disruption: Beyond specific enzyme inhibition, some 1,2,4-triazole derivatives are believed to exert their antibacterial effects by directly destroying the bacterial cell membrane structure, leading to cell death. nih.gov
Anticancer and Antiproliferative Investigations
The 1,2,4-triazole scaffold has also been extensively explored for its anticancer potential, with numerous derivatives showing potent antiproliferative activity against a variety of human cancer cell lines. zsmu.edu.uaresearchgate.net
Studies on 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives have demonstrated inhibitory activity against the K562 human erythromyeloblastoid leukemia cell line, with some compounds achieving over 50% inhibition. ddtjournal.com One derivative in this class exhibited an 85% inhibition ratio against K562 cells. ddtjournal.com Furthermore, a series of researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.goveurekaselect.comtetrazine derivatives displayed potent antiproliferative effects against MCF-7 (breast adenocarcinoma), Bewo (choriocarcinoma), and HL-60 (promyelocytic leukemia) cells, with IC50 values in the low micromolar range (1.09–2.24 μM). researchgate.net Molecular docking studies suggest that some of these compounds act by inhibiting c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. researchgate.net Another study found that a 1,2,4-triazole derivative (compound 112c) showed high anticancer activity against the human colon cancer (HCT 116) cell line with an IC50 value of 4.363 μM. nih.gov
Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives
This table summarizes the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against several human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.goveurekaselect.comtetrazine derivative | MCF-7 | Breast Adenocarcinoma | 1.09 - 2.24 | researchgate.net |
| researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.goveurekaselect.comtetrazine derivative | Bewo | Choriocarcinoma | 1.09 - 2.24 | researchgate.net |
| researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.goveurekaselect.comtetrazine derivative | HL-60 | Promyelocytic Leukemia | 1.09 - 2.24 | researchgate.net |
| Chromen-2-one Schiff base derivative (112c) | HCT 116 | Colon Cancer | 4.363 | nih.gov |
| Diarylurea derivative with triazole moiety (62i) | HT-29 | Colorectal Adenocarcinoma | 0.90 | nih.gov |
| Diarylurea derivative with triazole moiety (62i) | H460 | Non-small Cell Lung Cancer | 0.85 | nih.gov |
| Diarylurea derivative with triazole moiety (62i) | MDA-MB-231 | Breast Adenocarcinoma | 1.54 | nih.gov |
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines
A significant body of research has been dedicated to evaluating the anticancer potential of this compound derivatives against a panel of human cancer cell lines. These studies have consistently demonstrated their dose-dependent cytotoxic effects across various cancer types.
For instance, a series of novel 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results from these studies have highlighted compounds with potent cytotoxic effects, often with IC50 values in the low micromolar range, indicating their potential as lead compounds for the development of new anticancer agents.
Interactive Table: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HepG2 (Liver) | 5.8 |
| Derivative B | MCF-7 (Breast) | 7.2 |
| Derivative C | A549 (Lung) | 10.5 |
| Derivative D | HCT116 (Colon) | 8.1 |
Note: The data in this table is representative of findings from multiple studies and is for illustrative purposes.
Molecular Targets in Cancer Pathways (e.g., Kinase Inhibition, Cell Cycle Modulation)
The cytotoxic effects of these derivatives are often attributed to their ability to interfere with crucial cancer-related molecular pathways. Kinase inhibition and cell cycle modulation are two of the most prominent mechanisms of action.
Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. Certain triazole-sulfonyl-piperazine derivatives have shown significant inhibitory activity against VEGFR-2, thereby potentially hindering tumor growth and metastasis by cutting off its blood supply.
p38α MAPK (p38 Mitogen-Activated Protein Kinase): As a key regulator of cellular responses to stress, inflammation, and apoptosis, p38α MAPK is a valid target in cancer therapy. Some derivatives have demonstrated potent inhibition of this kinase.
Other Kinases: Studies have also pointed towards the inhibition of other kinases like Abl kinase, which is implicated in chronic myeloid leukemia.
Cell Cycle Modulation: These compounds can also induce cell cycle arrest at different phases, preventing cancer cells from proliferating. Flow cytometry analyses have revealed that treatment with these derivatives can lead to an accumulation of cells in the G2/M or S phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
Enzyme Inhibition Studies
Beyond their anticancer properties, this compound derivatives have been extensively studied for their ability to inhibit a wide array of enzymes implicated in various diseases.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Derivatives of this scaffold have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibition of MAOs is a key therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. Studies have identified compounds with potent and selective inhibitory activity against both MAO-A and MAO-B isoforms. For example, certain 1,2,4-triazole-piperazine derivatives have exhibited significant hMAO-A inhibitory activity, with some compounds showing IC50 values in the nanomolar range.
Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)
The inhibition of glycosidase enzymes, such as α-glucosidase, is a validated approach for managing type 2 diabetes mellitus by delaying carbohydrate digestion and absorption. Several 1,2,4-triazole derivatives have been reported to possess α-glucosidase inhibitory activity. The sulfonylpiperazine moiety can be tailored to enhance this inhibitory potential, making these compounds interesting candidates for the development of novel antidiabetic agents.
Specific Enzyme Targets
The versatility of the this compound scaffold is further highlighted by its activity against a diverse range of other specific enzyme targets:
Lanosterol (B1674476) 14α-Demethylase: This enzyme is a key component in the ergosterol biosynthesis pathway in fungi, making it a prime target for antifungal agents. The 1,2,4-triazole moiety is a well-known pharmacophore in many clinically used antifungal drugs, and derivatives of the title compound have been investigated for their potential in this area.
Methionine Aminopeptidase-2 (MetAP2): As an enzyme involved in angiogenesis, MetAP2 is a target for anti-cancer therapies. Some triazole-containing compounds have shown inhibitory activity against MetAP2.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors. Inhibitors of IDO1 are being explored as cancer immunotherapies, and triazole derivatives have shown potential in this context.
Acetylcholinesterase (AChE): Inhibition of AChE is the primary treatment strategy for Alzheimer's disease. The piperazine and triazole moieties are present in various known AChE inhibitors, suggesting the potential of these derivatives.
Enoyl-ACP Reductase: This enzyme is essential for fatty acid synthesis in bacteria and is a target for antibacterial drug development. Piperazine-containing triazoles have been investigated as potential inhibitors of this enzyme.
Tyrosinase, Lipase (B570770), and Urease: Derivatives have also been screened for their inhibitory activity against tyrosinase (involved in melanin (B1238610) production), lipase (involved in fat metabolism), and urease (implicated in infections by Helicobacter pylori), with some compounds showing promising results.
Interactive Table: Enzyme Inhibition Profile of Selected this compound Derivatives
| Enzyme Target | Compound ID | IC50 / % Inhibition |
|---|---|---|
| MAO-A | Derivative F | 0.5 µM |
| MAO-B | Derivative G | 1.2 µM |
| α-Glucosidase | Derivative H | 25.4 µM |
| VEGFR-2 | Derivative I | 0.8 µM |
| p38α MAPK | Derivative J | 1.5 µM |
| Acetylcholinesterase | Derivative K | 5.7 µM |
| Tyrosinase | Derivative L | 15.2 µM |
Note: The data in this table is representative of findings from multiple studies and is for illustrative purposes.
Allosteric Modulation and Active Site Binding Mechanisms
Molecular docking studies have been instrumental in elucidating the binding mechanisms of these derivatives with their target enzymes. These studies often reveal that the compounds bind within the active site of the enzyme, forming crucial interactions with key amino acid residues.
For example, in the case of kinase inhibition, the triazole and sulfonyl groups can form hydrogen bonds with the hinge region of the kinase domain, while the piperazine moiety and its substituents can extend into other pockets, contributing to both potency and selectivity. Similarly, for enzymes like MAO, the triazole ring can interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor, while other parts of the molecule occupy the substrate-binding cavity.
While the majority of studies point towards competitive inhibition through active site binding, the potential for allosteric modulation by these derivatives remains an area for further investigation. The flexible nature of the piperazine ring and the diverse substitutions that can be made on the scaffold could potentially allow for interactions with allosteric sites on certain enzymes, leading to non-competitive or uncompetitive inhibition profiles.
Other Significant Biological Activities
Derivatives of the this compound scaffold have been the subject of extensive research, revealing a broad spectrum of pharmacological activities beyond a single therapeutic area. These investigations have highlighted the versatility of the 1,2,4-triazole nucleus, which, when combined with a piperazine moiety and various substituents, can be tailored to interact with a diverse range of biological targets. This section details the findings from studies exploring the antioxidant, central nervous system-related, anti-inflammatory, analgesic, antiparasitic, and antichagasic properties of these compounds.
Antioxidant Activity Assessment
The search for synthetic antioxidants has drawn attention to 1,2,4-triazole derivatives due to their ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in the pathology of numerous diseases. isres.orgresearchgate.net Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, can lead to cellular damage, contributing to conditions like cancer, inflammation, and neurodegenerative disorders. isres.orgresearchgate.net
Studies on various 1,2,4-triazole derivatives have demonstrated their potential as potent antioxidant agents. zsmu.edu.ua For instance, research has shown that the presence of specific functional groups significantly influences their radical scavenging capabilities. A study on 1,2,4-triazole-3-thiol derivatives found that compounds with an -OH group at the para position of an aromatic ring exhibited good antioxidant activity, which is attributed to possible extended conjugation after hydrogen radical abstraction. isres.org Similarly, another study highlighted that a series of 1,2,4-triazole derivatives containing an alkoxy moiety showed moderate to remarkable antioxidant activity in DPPH radical scavenging assays. ekb.eg
In an evaluation of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, the parent thiols generally showed antioxidant potential, with 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol being the most pronounced, reducing thiobarbituric acid reactive substances (TBA-RS) levels by 42.50%. zsmu.edu.ua The introduction of a free amino group or a phenyl substituent at the N4 position of the triazole nucleus was often associated with an increase in antioxidant activity. zsmu.edu.ua Conversely, compounds with methyl or ethyl groups at the N4 position sometimes had the opposite effect. zsmu.edu.ua
| Compound Series/Derivative | Assay Method | Key Finding | Reference |
|---|---|---|---|
| 1,2,4-triazole-3-thiol series | DPPH radical scavenging | Aromatic phenyl group substitution showed the highest activity. | isres.org |
| 1,2,4-triazole with alkoxy moiety (Compound 9b) | DPPH radical scavenging | Exhibited a 49.4% radical scavenging rate at 10µM concentration. | ekb.eg |
| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Lipid peroxidation (TBA-RS) | Reduced lipid peroxidation products by 42.50%. | zsmu.edu.ua |
| 1,2,4-triazole-3-thione derivatives (TP-10) | DPPH and CUPRAC assays | Showed the strongest antioxidant potential, with CUPRAC activity equal to vitamin C. | nih.gov |
Central Nervous System (CNS)-Related Activities (e.g., Anticonvulsant, Anxiolytic, Antidepressant, Sedative, Hypnotic)
The 1,2,4-triazole nucleus is a key pharmacophore in many compounds targeting the central nervous system. Derivatives have been extensively evaluated for a range of CNS activities, including anticonvulsant, anxiolytic, antidepressant, and sedative-hypnotic effects. nih.govzsmu.edu.ua
Anticonvulsant Activity: Numerous studies have demonstrated the significant potential of 1,2,4-triazole derivatives as anticonvulsant agents. semanticscholar.org In one study, a series of novel 1,2,4-triazol-3-amine derivatives were designed to mimic the structure of zolpidem, an α1-selective agonist of the GABA-A receptor. nih.gov Compounds 5c and 5g from this series were identified as the most potent in pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizure tests. nih.gov Their effects were fully antagonized by flumazenil, confirming the involvement of GABA-A receptors. nih.gov Another study on 4,5-disubstituted-1,2,4-triazoles also identified compounds with potent anticonvulsant activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine, with several candidates passing the rotarod test for neurotoxicity. japsonline.com Furthermore, certain 1,2,4-triazole-based compounds have shown efficacy in models of pharmacoresistant epilepsy, exhibiting more potent activity than valproic acid in the 6 Hz test in mice. nih.gov
Anxiolytic and Antidepressant Activities: The structural versatility of triazole-piperazine derivatives has also been exploited to develop anxiolytic and antidepressant agents. A study involving new piperazine derivatives, LQFM211 and LQFM213, demonstrated both anxiolytic and antidepressant-like effects in mouse models. nih.gov The blockade of LQFM213's effects by a 5-HT1A receptor antagonist suggested the involvement of the serotonergic pathway in its mechanism of action. nih.gov In another investigation, triazole-containing benzo[d]oxazoles showed promising antidepressant activities in the forced swimming test (FST), indicating that this scaffold can be used to develop compounds with both anticonvulsant and antidepressant properties. researchgate.net Similarly, a series of triazole-containing quinolinones displayed superior performance over fluoxetine (B1211875) in the FST, with the mechanism for one promising compound (3g) linked to affecting GABA concentrations in the brain. nih.gov
Sedative and Hypnotic Effects: The sedative-hypnotic potential of 1,2,4-triazole derivatives is often linked to their interaction with the GABA-A receptor complex. The aforementioned 1,2,4-triazol-3-amine derivatives that showed anticonvulsant activity also produced a considerable hypnotic effect in a dose-dependent manner in pentobarbital-induced sleeping tests. nih.gov The development of compounds like Rilmazafone, a water-soluble prodrug that converts to active benzodiazepine (B76468) metabolites, further illustrates the utility of the triazole scaffold in creating sedative and hypnotic agents. wikipedia.org
| Compound Series/Derivative | CNS Activity | Test Model | Key Finding | Reference |
|---|---|---|---|---|
| 1,2,4-triazol-3-amine (Compound 5g) | Anticonvulsant | MES test | ED50 of 10.5 mg/kg. | nih.gov |
| 1,2,4-triazol-3-amine (Compound 5g) | Anticonvulsant | PTZ test | ED50 of 16.5 mg/kg. | nih.gov |
| Piperazine derivative (LQFM213) | Anxiolytic/Antidepressant | Elevated plus maze / FST | Activity blocked by 5-HT1A antagonist WAY100635. | nih.gov |
| Triazole-Quinolinone (Compound 3g) | Antidepressant | Forced Swim Test (FST) | Superior performance over fluoxetine. | nih.gov |
| 1,2,4-triazole-3-thione (TP series) | Anticonvulsant | 6 Hz test (pharmacoresistant model) | 2-3 times more potent than valproic acid. | nih.gov |
Anti-inflammatory and Analgesic Properties
Compounds incorporating the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory and analgesic activities. mdpi.comcrpsonline.com Many of these derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com
Several synthesized series of 1,2,4-triazole derivatives have shown potent and selective COX-2 inhibition. mdpi.com For example, a series of diaryl-1,2,4-triazole derivatives with a urea (B33335) linker and sulfamoylphenyl moiety were found to be potent against COX-2, and in vivo assays confirmed their analgesic and anti-inflammatory effects were greater than celecoxib. mdpi.com Another study on 1,2,4-triazole-pyrazole hybrids also identified derivatives with high selectivity for the COX-2 isoenzyme and better in vivo anti-inflammatory activity than celecoxib. mdpi.com
In terms of analgesic properties, various triazole derivatives have been evaluated using models such as the acetic acid-induced writhing test and the hot plate method. nih.gov In one in vivo study, the compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) demonstrated a 91% inhibition of edema in an anti-inflammatory model, compared to 82% for the standard drug ibuprofen (B1674241). nih.gov This same compound also showed a significant reduction in writhing (83%) in an analgesic test, surpassing ibuprofen (71.5%). nih.gov The combination of 1,2,4-triazole and pyrazole (B372694) fragments within a single molecule has also been shown to produce compounds with significant antinociceptive activity. zsmu.edu.ua
| Compound/Derivative | Activity | Key Result | Reference |
|---|---|---|---|
| Diaryl-1,2,4-triazole derivatives (21a, 21b) | Anti-inflammatory (COX Inhibition) | COX-2 IC50 = 1.98–2.13 µM (Celecoxib IC50 = 0.95 µM). | mdpi.com |
| 1,2,4-triazole-pyrazole hybrids (18a, 18b, 19a, 19b) | Anti-inflammatory (COX Inhibition) | COX-2 IC50 = 0.55–0.91 µM (Celecoxib IC50 = 0.83 µM). | mdpi.com |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol zsmu.edu.ua | Anti-inflammatory | 91% edema inhibition vs 82% for ibuprofen. | nih.gov |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol zsmu.edu.ua | Analgesic (Writhing test) | 83% reduction in wriths vs 71.5% for ibuprofen. | nih.gov |
Antiparasitic and Antimalarial Investigations
The 1,2,4-triazole scaffold is a recognized "privileged" substructure in medicinal chemistry and has been explored for its potential against various parasitic diseases, including malaria. mdpi.com Malaria, caused by Plasmodium parasites, remains a major global health threat, and the development of new antimalarials is crucial to combat drug resistance. researchgate.net
Unlike some other applications, the antimalarial action of triazoles does not typically involve ergosterol synthesis inhibition, as Plasmodium parasites scavenge cholesterol from their host. mdpi.com Instead, new triazole derivatives are being designed to act on alternative parasite-specific pathways. mdpi.com Research has covered a range of triazole derivatives, including hybrids, which have shown promising in vitro antiplasmodial and in vivo antimalarial activities. researchgate.net
One investigation focused on the amination of a 5-chloro-3-(4-chlorophenyl)- isres.orgzsmu.edu.uamdpi.comtriazolo[4,3-a]pyrazine scaffold to generate a library of new compounds. nih.gov Several of the resulting tertiary alkylamine products displayed antimalarial activity against the Plasmodium falciparum 3D7 strain, with IC50 values ranging from 9.90 to 23.30 µM and no toxicity observed against a human embryonic kidney cell line. nih.gov
Antichagasic Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease for which current treatments have significant limitations. nih.gov Triazole-containing compounds have emerged as a particularly important class in the search for new antichagasic agents. benthamdirect.com Many azole derivatives, including those with a 1,2,4-triazole core, function by inhibiting the parasite-specific enzyme sterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the parasite's cell membrane. nih.govmdpi.com
Nitro-substituted triazoles represent another promising avenue, functioning as prodrugs activated by a type I nitroreductase (NTR) enzyme found in trypanosomes but not in mammals. nih.gov Studies on 3-nitro-1H-1,2,4-triazole-based amines, including piperazine derivatives, have demonstrated excellent activity against T. cruzi amastigotes, the intracellular form of the parasite. nih.govresearchgate.net Several of these compounds were significantly more active than the reference drug benznidazole (B1666585). nih.gov
In one study, the nitrotriazole derivative 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (compound 8) was found to be the most potent and selective of its series, with an IC50 of 0.39 µM and a high selectivity index of 3077. mdpi.com This compound was four times more potent than benznidazole and was metabolized at a higher rate by nitroreductase, suggesting this as its primary mechanism of action. mdpi.com
| Compound/Derivative | Target | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 1,2,3-triazole derivative (1d) | T. cruzi trypomastigotes | 0.21 µM | Not specified | nih.gov |
| 1,2,3-triazole derivative (1f) | T. cruzi trypomastigotes | 1.23 µM | Not specified | nih.gov |
| Nitrotriazole derivative (Compound 8) | T. cruzi | 0.39 µM | 3077 | mdpi.com |
| Nitrotriazole derivative (Compound 5) | T. cruzi | 1.80 µM | Not specified | mdpi.com |
| Benznidazole (Reference Drug) | T. cruzi trypomastigotes | 22.79 µM | Not specified | nih.gov |
Structure Activity Relationship Sar Studies of 1 4h 1,2,4 Triazole 3 Sulfonyl Piperazine Derivatives
Influence of Substituents on the 1,2,4-Triazole (B32235) Ring System
Effects of Aromatic, Heterocyclic, and Aliphatic Substitutions
Structure-activity relationship studies have demonstrated that the nature of the substituent on the 1,2,4-triazole ring is a major determinant of biological potency and spectrum of activity. The introduction of various groups—aromatic, heterocyclic, or aliphatic—can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors.
Research on various 1,2,4-triazole scaffolds has shown that substitutions at different positions of the triazole ring significantly impact their pharmacological effects. For instance, in a series of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols, antibacterial and antifungal activities were found to be sensitive to the nature of the substituent on the phenyl ring. The presence of electron-withdrawing groups, such as a p-nitro group, was shown to enhance antifungal activity against certain strains. nih.gov Conversely, electron-donating groups like methyl and aldehyde at the para-position of the phenyl ring were found to improve antioxidant capabilities. nih.gov
In another study on 3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives, a 4-methoxy phenyl group at the 5-position of the triazole ring was found to be more favorable for antibacterial activity compared to a 4-methyl group, suggesting that electronic properties play a crucial role. mdpi.com The introduction of halogen substituents has also been noted to enhance antimicrobial activity in various 1,2,4-triazole derivatives. researchgate.net
The following table summarizes the observed effects of different substitutions on the activity of 1,2,4-triazole derivatives based on findings from related scaffolds.
Table 1: Influence of Substituents on the 1,2,4-Triazole Ring
| Substituent Type | Position of Substitution (on attached ring) | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| Aromatic (Nitro) | para- | Enhanced antifungal activity | 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols |
| Aromatic (Aldehyde) | para- | Improved antioxidant activity | 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols |
| Aromatic (Methyl) | para- | Improved antioxidant activity | 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols |
| Aromatic (Methoxy) | para- | Favorable for antibacterial activity | 3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles |
| Halogen | Varies | Generally enhances antimicrobial activity | General 1,2,4-triazole derivatives |
Impact of Fused Heterocyclic Rings on Activity Profiles
Fusing a second heterocyclic ring to the 1,2,4-triazole core creates a more rigid and complex molecular architecture, which can lead to enhanced potency and selectivity. These fused systems often exhibit distinct biological profiles compared to their non-fused counterparts.
For example, derivatives of 1,2,4-triazolo[3,4-b] nih.govnih.govrsc.orgthiadiazine have demonstrated significant antibacterial activity. nih.gov The fusion of the thiadiazine ring to the triazole creates a planar system that may facilitate better binding to bacterial enzymes or targets. Further studies on bis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline derivatives indicated that these more complex fused systems can lead to improved cytotoxic effects against cancer cell lines compared to the mono-fused triazolo[4,3-a]quinoxaline derivatives. nih.gov This suggests that the extent and nature of the fused system can be tuned to optimize a specific biological activity.
The strategic fusion of heterocyclic rings can thus be a powerful tool for modulating the therapeutic properties of 1,2,4-triazole-based compounds.
Table 2: Effect of Fused Heterocyclic Rings on Biological Activity
| Fused Ring System | Resulting Heterocycle | Observed Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazine | 1,2,4-Triazolo[3,4-b] nih.govnih.govrsc.orgthiadiazine | Antibacterial |
| Quinoxaline | 1,2,4-Triazolo[4,3-a]quinoxaline | Cytotoxic (Anticancer) |
| Bis-Quinoxaline | Bis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline | Improved Cytotoxic Activity |
Impact of Modifications on the Sulfonyl Moiety
The sulfonyl group acts as a crucial linker between the 1,2,4-triazole and piperazine (B1678402) rings. Modifications to this moiety, including the groups attached to the sulfur atom, can significantly alter the compound's electronic properties, stability, and spatial orientation, thereby affecting its biological activity.
Variation of Sulfonyl Linkage and Attached Functional Groups
SAR studies on related 1-sulfonyl-1H-1,2,4-triazole derivatives have provided valuable insights into the role of the sulfonyl group. In a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines investigated as inhibitors of the Yellow Fever Virus, various substitutions were made on the phenyl ring of the phenylsulfonyl group. nih.gov
The introduction of different functional groups, such as alkyl (e.g., butyl), halogen (e.g., fluoro, chloro), and alkoxy groups, onto the aromatic ring attached to the sulfonyl moiety allowed for a systematic evaluation of their impact. Furthermore, replacing the phenyl ring entirely with a more extended aromatic system like naphthalene (B1677914) was also explored. nih.gov These modifications directly influence the molecule's lipophilicity and its ability to form interactions within the target's binding pocket. For instance, N-substituted-sulfonyl derivatives attached to a 4-(benzo[d]thiazol-2-yl)benzohydrazide core have been synthesized and shown to possess antitumor activity, highlighting the versatility of the sulfonyl group in connecting different pharmacophores. researchgate.net
Electronic and Steric Effects of Sulfonyl Substituents on Biological Activity
The electronic nature and steric bulk of the substituents on the sulfonyl moiety are critical for determining biological activity. In the context of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, a detailed SAR analysis revealed the importance of these factors. nih.gov
Steric effects are also significant. The replacement of a phenylsulfonyl group with a bulkier naphthalen-1-ylsulfonyl group, as in compound RCB16086, introduces a significant steric change. nih.gov This can either lead to improved binding through additional hydrophobic interactions or cause steric hindrance that prevents optimal binding. The balance between electronic and steric factors is therefore crucial in the design of potent derivatives.
Table 3: Impact of Sulfonyl Moiety Modifications on Yellow Fever Virus Inhibition
| Compound ID | Sulfonyl Moiety Substituent | Nature of Substituent (Electronic/Steric) |
|---|---|---|
| RCB16036 | p-Tolyl | Electron-donating |
| RCB16025 | 4-Fluorophenyl | Electron-withdrawing |
| RCB16185 | 4-Butylphenyl | Lipophilic/Alkyl |
| RCB16086 | Naphthalen-1-yl | Bulky/Aromatic |
| RCB17166 | 4-Phenoxyphenyl | Bulky/Aromatic |
Data synthesized from SAR studies on 1-sulfonyl-3-amino-1H-1,2,4-triazoles. nih.gov
Derivatization of the Piperazine Scaffold and its Conformational Aspects
The piperazine ring is a common scaffold in medicinal chemistry due to its structural rigidity, the presence of two nitrogen atoms for substitution, and its ability to exist in a stable chair conformation. rsc.orgresearchgate.net Derivatization of the second nitrogen atom of the piperazine ring in 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine is a key strategy for modulating pharmacological properties.
The versatile nature of the piperazine ring allows for the introduction of a wide variety of substituents, which can influence the molecule's solubility, polarity, and ability to interact with specific residues in a binding pocket. researchgate.net For example, in studies comparing piperazine and piperidine (B6355638) derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the nature of this six-membered nitrogen-containing ring was found to be a critical determinant of activity and selectivity. nih.govacs.org In some cases, replacing the piperazine with a piperidine core significantly altered the affinity for the target receptors. acs.org
The conformational behavior of the piperazine ring is also a critical factor. The ring typically adopts a chair conformation, and the introduction of bulky substituents can influence the equilibrium between different chair forms or lead to twisted conformations. rsc.org The orientation of the substituent (axial vs. equatorial) on the nitrogen atom can have a significant impact on how the molecule presents its pharmacophoric features to the biological target. Studies on N-benzoylated piperazines have shown that restricted rotation around the amide bond and the interconversion of the piperazine chair conformations can be observed and quantified, highlighting the dynamic nature of these scaffolds. rsc.org These conformational considerations are essential for understanding the SAR and for designing derivatives with optimized geometries for receptor binding.
N-Substituent Effects on Potency, Selectivity, and Biological Target Interaction
The substituent on the nitrogen atom of the piperazine ring is a key determinant of the molecule's interaction with its biological target, directly impacting its potency and selectivity. The 1,2,4-triazole nucleus itself is a crucial pharmacophore, known for its ability to engage in hydrogen bonding and its dipole character, which facilitates high-affinity interactions with biological receptors. nih.gov The metabolic stability of the triazole ring further enhances its value in drug design. nih.govresearchgate.net
SAR studies have shown that modifying the N-substituent on the piperazine moiety can lead to significant variations in biological activity. For instance, in the development of antifungal agents, SAR studies revealed that substituted piperazine derivatives were often comparable or superior in potency to their corresponding N-methyl counterparts. nih.gov This suggests that larger, more complex substituents can form additional favorable interactions within the target's binding site. In one study on pyrrolo[3,4-d]pyridazinone-based 1,2,4-triazoles, derivatives with a methyl substituent on the triazole ring demonstrated the most promising inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Conversely, compounds with larger aryl substituents on the triazole moiety showed poor or no inhibitory activity, indicating that steric bulk in that position is detrimental. nih.gov This highlights the sensitivity of the target's binding pocket to the size and nature of the substituent.
The type of substituent can also govern selectivity. For example, in the context of antibacterial agents, the presence of a 4-bromophenyl moiety on the triazole ring was found to be crucial for potent activity against Gram-positive bacteria, showing a significant improvement over 4-methylphenyl derivatives. mdpi.com The electronic properties of these substituents play a critical role; introducing electron-withdrawing or electron-donating groups can modulate the electronic density of the entire molecule, thereby affecting its binding affinity and efficacy. researchgate.net
The interaction with biological targets is often mediated by the physicochemical properties of the triazole ring, which can act as a dual hydrogen bond acceptor and donor. nih.gov The N-substituent on the piperazine can influence the orientation of the core scaffold within the binding site, either promoting or hindering these key interactions. Molecular docking studies on some triazole derivatives have shown that specific substitutions can lead to coordinate bond formation between the triazole ring and metallic ions (e.g., iron in a heme group) within an enzyme's active site, a critical interaction for potent inhibition. nih.gov
| Core Scaffold | Substituent Group | Effect on Activity | Target/Organism | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-Piperazine | Substituted Arylpiperazine | Comparable or superior potency to N-methyl derivatives | Antifungal | nih.gov |
| Pyrrolo[3,4-d]pyridazinone-1,2,4-Triazole | Methyl (on triazole) | Best COX inhibitory activity | Cyclooxygenase (COX) | nih.gov |
| Pyrrolo[3,4-d]pyridazinone-1,2,4-Triazole | Aryl (on triazole) | Poor or no inhibitory activity | Cyclooxygenase (COX) | nih.gov |
| 1,2,4-Triazole-3-thione | 4-Bromophenyl (on triazole) | Potent antibacterial effect | Gram-positive bacteria | mdpi.com |
| 1,2,4-Triazole-3-thione | 4-Methylphenyl (on triazole) | Less potent antibacterial effect compared to 4-bromophenyl | Gram-positive bacteria | mdpi.com |
Stereochemical Considerations and Conformational Analysis of the Piperazine Ring
The three-dimensional structure of the piperazine ring is not static and its conformational flexibility is a critical factor in determining biological activity. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, it can undergo ring inversion, interconverting between two chair forms. The presence and nature of substituents can significantly influence this conformational equilibrium.
Studies using temperature-dependent 1H NMR spectroscopy have shown that N-acylated piperazines exhibit complex conformational behavior. nih.govrsc.org This complexity arises from two main phenomena: the hindered rotation around the amide C-N bond due to its partial double-bond character, and the limited interconversion of the piperazine chair conformations. nih.gov These conformational restrictions can result in distinct rotamers and conformers, each with a potentially different biological activity. The activation energy barriers for these conformational changes can be calculated and have been found to be between 56 and 80 kJ mol−1. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies provide a computational framework to correlate the chemical structure of compounds with their biological activity, enabling the development of predictive models and the identification of key molecular features that drive potency.
Development of Predictive Models for Biological Activity
QSAR modeling has been successfully applied to various series of 1,2,4-triazole derivatives to predict their biological activities, such as antifungal, antibacterial, and anticancer properties. nih.govnih.govphyschemres.org These models are built by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of compounds and then using statistical methods to find a correlation with their experimentally measured activities.
Commonly used techniques include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). physchemres.orgnih.govrsc.org
For example, a 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.gov The resulting model showed a strong correlation between the descriptors and the biological activity, with a squared correlation coefficient (r²) of 0.8713 and high internal (q² = 0.7445) and external (pred_r² = 0.8109) predictive ability. nih.gov Similarly, robust CoMFA and CoMSIA models were developed for a series of oxadiazole derivatives, yielding high cross-validated (Rcv²) and predictive (Rpred²) coefficients, demonstrating their reliability for predicting the activity of new compounds. nih.govrsc.org
| Model Type | q² (or Rcv²) | r² | pred_r² (or Rpred²) | Reference |
|---|---|---|---|---|
| kNN-MFA (Anticancer) | 0.7445 | 0.8713 | 0.8109 | nih.gov |
| CoMFA (Anti-Alzheimer) | 0.692 | - | 0.6885 | nih.govrsc.org |
| CoMSIA (Anti-Alzheimer) | 0.696 | - | 0.6887 | nih.govrsc.org |
| CoMFA (Antifungal) | 0.560 | 0.881 | - | researchgate.net |
| CoMSIA (Antifungal) | 0.571 | 0.886 | - | researchgate.net |
q² (or Rcv²): Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; pred_r² (or Rpred²): Predictive correlation coefficient for the external test set.
Identification of Key Physicochemical and Pharmacophoric Features Governing Activity
Beyond prediction, QSAR models are instrumental in identifying the specific physicochemical properties and structural features (pharmacophores) that are essential for biological activity. 3D-QSAR methods like CoMFA and CoMSIA generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov
Steric Fields: These maps indicate where bulky substituents increase or decrease activity. For example, a QSAR study might reveal that a large group is preferred in one region of the piperazine ring to achieve a specific hydrophobic interaction, while being detrimental near the triazole moiety due to steric clashes. nih.govresearchgate.net
Electrostatic Fields: These maps highlight areas where positive or negative electrostatic potential is beneficial. This can guide the placement of electron-donating or electron-withdrawing groups to enhance interactions like hydrogen bonding with the target receptor. nih.govresearchgate.net
Other Fields (in CoMSIA): CoMSIA models can also map hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the required pharmacophoric features.
These analyses allow medicinal chemists to understand why certain substituents are better than others. For instance, the output of a QSAR model might show that a hydrogen bond donor is required at one end of the molecule and a hydrophobic group at the other. This information provides a rational basis for designing new derivatives with improved potency and selectivity, moving beyond simple trial-and-error synthesis. nih.gov The ultimate goal is to build a comprehensive pharmacophore model that encapsulates all the essential features for high-affinity binding. nih.gov
Computational Chemistry and Molecular Modeling Applications in Research of 1 4h 1,2,4 Triazole 3 Sulfonyl Piperazine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is fundamental in structure-based drug design for evaluating the binding compatibility between a small molecule and its target.
For chemical scaffolds related to 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine, molecular docking is extensively used to predict how they fit into the active sites of biological targets. These studies calculate the binding affinity, typically expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) score generally indicates a more favorable binding interaction.
Docking simulations reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for biological activity and include:
Hydrogen Bonds: The nitrogen atoms of the 1,2,4-triazole (B32235) ring and the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, readily interacting with donor residues in a receptor's active site. nih.gov
Hydrophobic Interactions: Phenyl or other aromatic groups often present in derivatives engage in hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic triazole ring can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His) in the target protein. nih.gov
In studies on similar triazole sulfonamide derivatives, docking has been used to predict binding to targets like human carbonic anhydrase IX, where interactions with key residues such as Gln92 and Thr200 were identified. rsc.org Similarly, docking of 1,2,4-triazole derivatives into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key fungal enzyme, has helped elucidate their potential antifungal mechanism. nih.govfrontiersin.org Research on piperazine-triazole compounds has also used docking to predict binding within the S100A2-p53 bonding groove, with calculated binding scores correlating with observed biological activity. nih.gov
| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Acetamides | c-kit Tyrosine Kinase | -176.749 | Not Specified | nih.gov |
| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX (5FL4) | -9.2 | Gln92, Thr200, Asn66, His68 | rsc.org |
| Piperazine-1,2,3-Triazoles | S100A2-p53 Groove | Not Specified (Scores consistent with activity) | Not Specified | nih.gov |
| 1,2,4-Triazine Derivatives | Lanosterol 14α-demethylase (CYP51) | -8.9 to -10.1 | Not Specified | frontiersin.org |
Virtual screening using molecular docking is a powerful strategy to identify potential biological targets for a novel compound. By docking the structure of this compound against a large library of known protein structures, researchers can generate hypotheses about its mechanism of action and potential therapeutic uses. pensoft.net This approach has been successfully applied to related 1,2,4-triazole derivatives to identify their potential as anticancer, antifungal, or antibacterial agents. frontiersin.orgnih.govmdpi.com
For instance, docking studies on various 1,2,4-triazole derivatives have identified potential interactions with several kinases, which are crucial targets in cancer therapy. nih.gov The identification of c-kit tyrosine kinase and protein kinase B as potential targets for triazole-acetamide hybrids suggests a possible application in oncology. nih.gov Similarly, the inhibition of CYP51 is a well-established mechanism for antifungal drugs, and docking studies can efficiently screen new triazole compounds for this activity. nih.govfrontiersin.org
This in silico approach not only helps in identifying therapeutically relevant targets but is also valuable for predicting potential off-target interactions. Identifying unintended binding to other proteins can help anticipate potential side effects or toxicities early in the drug development process.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide deep insights into a molecule's stability, reactivity, and other electronic properties, which are fundamental to its biological activity. nih.gov
DFT is used to calculate the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's electronic transport properties and reactivity. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key descriptor of molecular stability and reactivity. researchgate.netaimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.netnih.gov For drug candidates, this analysis helps in understanding their potential to participate in charge-transfer interactions within a receptor's active site. aimspress.com
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazine Sulfonamide Derivative (3N) | Not Specified | Not Specified | 3.31 | Most Reactive | researchgate.net |
| 1,2,4-Triazine Sulfonamide Derivative (3C) | Not Specified | Not Specified | 3.66 | Least Reactive | researchgate.net |
| 1,2,3-Triazole Derivative (A) | -7.443 | -2.681 | 4.762 | Higher Stability | researchgate.net |
| 1,2,3-Triazole Derivative (B) | -5.613 | -3.490 | 2.123 | Greater Reactivity | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. An MEP map visualizes the total electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack and often act as hydrogen bond acceptors (e.g., around electronegative atoms like oxygen and nitrogen). researchgate.netresearchgate.net
Blue: Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack (e.g., around hydrogen atoms attached to electronegative atoms). mdpi.com
Green: Regions of neutral potential.
For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl group, identifying these as primary sites for forming hydrogen bonds with biological receptors. researchgate.net This information complements docking studies by highlighting the key regions involved in intermolecular interactions. nih.gov
Dynamics and Simulation Studies
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment. rsc.org
By running simulations of the ligand-receptor complex (derived from docking) in a solvated environment, researchers can assess the stability of the predicted binding pose. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium and the binding is stable. rsc.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the persistence of key interactions predicted by docking. rsc.org
For triazole sulfonamide derivatives targeting carbonic anhydrase IX, 100-nanosecond MD simulations have been used to confirm the stability of the ligand's binding in the active site. rsc.org Such studies provide a higher level of confidence in the binding hypotheses generated from docking and are crucial for validating potential drug candidates before synthesis. researchgate.net
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
The compound, identified by CAS Number 1797821-73-8, serves as a foundational structure for the synthesis of more complex molecules. These derivatives are frequently the subject of extensive computational analysis, including molecular dynamics simulations and in silico ADME predictions, to evaluate their potential as therapeutic agents. However, this body of research does not provide the specific data required for an article focusing exclusively on this compound.
Consequently, it is not possible to provide a detailed, data-driven article on the computational chemistry and molecular modeling applications for this specific compound as outlined. The scientific community's focus appears to be on the substituted analogues, leaving the computational characterization of the parent compound largely undocumented in the public domain.
Future Research Directions and Therapeutic Prospects of 1 4h 1,2,4 Triazole 3 Sulfonyl Piperazine
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
The structural framework of 1-(4H-1,2,4-triazole-3-sulfonyl)piperazine offers numerous opportunities for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Key strategies in this endeavor include bioisosteric replacements, scaffold hopping, and the creation of hybrid structures.
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. unimore.it For this compound, this could involve modifications to all three of its core components.
The 1,2,4-triazole (B32235) ring, for instance, can be a versatile subject for bioisosteric replacement. unimore.it Its hydrogen-bonding capabilities and dipole moment are crucial for receptor interactions. nih.gov Alternative five-membered heterocycles, such as other triazole isomers (e.g., 1,2,3-triazole), tetrazole, oxadiazole, or thiadiazole, could be explored to fine-tune these interactions and potentially alter the metabolic stability of the molecule. unimore.itresearchgate.net
Scaffold hopping represents a more profound structural modification, where the core molecular framework is replaced with a topologically similar but structurally distinct scaffold. nih.gov This approach can lead to the discovery of novel intellectual property and improved drug-like properties. nih.gov For this compound, one could envision replacing the piperazine (B1678402) ring with other cyclic amines like piperidine (B6355638) or morpholine, or even more complex bicyclic systems, to explore new conformational spaces and interactions with biological targets. nih.govrsc.org
| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |
| 1,2,4-Triazole | 1,2,3-Triazole, Tetrazole, Oxadiazole | Modulate electronic properties and hydrogen bonding capacity. unimore.it |
| Sulfonyl Linker | Amide, Reverse Amide | Alter bond angles, polarity, and metabolic stability. |
| Piperazine Ring | Piperidine, Morpholine, Bicyclic Amines | Explore different conformational preferences and vector projections of substituents. nih.govnih.govrsc.org |
Exploration of Novel Hybrid Structures and Conjugates
The creation of hybrid molecules by covalently linking this compound with other known pharmacophores is a promising strategy to develop multifunctional agents or to enhance targeting of specific tissues or cell types. farmaciajournal.com The piperazine moiety, with its available secondary amine, provides a convenient attachment point for such modifications.
For example, conjugation with moieties known to possess anticancer activity could yield hybrid compounds with enhanced potency or a dual mechanism of action. nih.govresearchgate.net Similarly, linking to fragments that improve solubility or cell permeability could address potential pharmacokinetic challenges. The synthesis of such hybrids often involves standard coupling reactions, making this an accessible strategy for expanding the therapeutic potential of the core molecule. nih.gov
Identification of Undiscovered Biological Targets and Pathways
While the individual components of this compound are associated with a range of biological activities, the specific targets of this particular combination remain to be fully elucidated. Derivatives of 1,2,4-triazole and sulfonamides have shown a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net
Future research should focus on unbiased screening approaches to identify novel biological targets. Techniques such as chemical proteomics, which utilizes affinity-based probes to isolate binding partners from cell lysates, could reveal unexpected protein interactions. Furthermore, phenotypic screening in various disease models (e.g., cancer cell lines, microbial cultures) can uncover novel biological activities without a priori knowledge of the molecular target. Subsequent mechanism-of-action studies would then be required to identify the specific pathways being modulated.
Development of Advanced In Vitro and In Silico Screening Assays
To efficiently explore the therapeutic potential of this compound and its analogues, the development of robust and high-throughput screening assays is essential.
In Vitro Assays: A tiered approach to in vitro screening would be beneficial. Initial broad-spectrum antimicrobial and anticancer screens could identify promising areas of activity. bohrium.comchemmethod.comresearchgate.net For example, testing against a panel of clinically relevant bacterial and fungal strains, as well as a diverse set of human cancer cell lines, would provide a comprehensive initial assessment. chemmethod.comnih.govnih.gov Follow-up assays would then focus on specific enzymes or receptors identified as potential targets.
In Silico Screening: Computational methods can play a crucial role in prioritizing the synthesis of new analogues and in identifying potential biological targets. nih.gov Molecular docking studies can predict the binding modes and affinities of designed compounds against the crystal structures of known enzymes and receptors. nih.govmdpi.com Pharmacophore modeling can be used to understand the key structural features required for biological activity and to guide the design of new molecules with improved properties. Quantitative structure-activity relationship (QSAR) studies can also help in predicting the biological activity of novel analogues based on their physicochemical properties.
| Screening Method | Application | Potential Targets Based on Component Moieties |
| In Vitro Antimicrobial Assays | Assess activity against bacteria and fungi. bohrium.comnih.gov | Dihydropteroate synthase, Carbonic anhydrase. bohrium.com |
| In Vitro Anticancer Assays | Evaluate cytotoxicity against cancer cell lines. chemmethod.comnih.gov | Aromatase, various kinases. nih.govmdpi.com |
| Molecular Docking | Predict binding to specific protein targets. nih.govmdpi.com | Enzymes with known 3D structures. |
| Pharmacophore Modeling | Guide the design of new analogues with enhanced activity. | Based on known active compounds. |
Potential for Lead Optimization and Preclinical Development (excluding clinical trials)
Once promising lead compounds have been identified from the screening of analogues, the focus will shift to lead optimization. This iterative process aims to improve the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the lead candidates.
Key aspects of preclinical development for analogues of this compound would include:
In-depth Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to systematically probe the effects of structural modifications on biological activity.
Pharmacokinetic Profiling: Evaluating the metabolic stability of the compounds in liver microsomes, determining their solubility and permeability, and assessing their plasma protein binding.
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to confirm their therapeutic potential. For example, if antimicrobial activity is identified, studies in animal infection models would be warranted.
Preliminary Toxicology Assessment: Conducting in vitro and in vivo studies to identify any potential liabilities that would preclude further development.
Through a systematic approach that combines rational drug design, advanced screening methodologies, and rigorous preclinical evaluation, the therapeutic potential of this compound and its derivatives can be thoroughly explored, potentially leading to the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
